![molecular formula C13H8Cl2O3 B3371664 2-Chloro-6-(2-chlorophenoxy)benzoic acid CAS No. 76093-25-9](/img/structure/B3371664.png)
2-Chloro-6-(2-chlorophenoxy)benzoic acid
Overview
Description
2-Chloro-6-(2-chlorophenoxy)benzoic acid is a chemical compound with the CAS Number: 76093-25-9 . It has a molecular weight of 283.11 and is typically stored at room temperature . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-6-(2-chlorophenoxy)benzoic acid . The InChI code is 1S/C13H8Cl2O3/c14-8-4-1-2-6-10(8)18-11-7-3-5-9(15)12(11)13(16)17/h1-7H, (H,16,17) .Physical And Chemical Properties Analysis
2-Chloro-6-(2-chlorophenoxy)benzoic acid is a powder with a melting point of 138-139 degrees Celsius .Scientific Research Applications
Chemical Properties
“2-Chloro-6-(2-chlorophenoxy)benzoic acid” has a CAS Number of 76093-25-9 and a molecular weight of 283.11 . It is a powder at room temperature and has a melting point of 138-139 degrees Celsius .
Pesticide Use
This compound is used in the formulation of pesticides . Pesticides are chemicals used globally to kill, reduce, or repel organisms that can threaten public health or the economy . The use of pesticides dates back to ancient times (1000 BC), and their development and application were triggered by World War II, essentially to control the spread of diseases such as typhus, river blindness, and malaria .
Herbicide Use
“2-Chloro-6-(2-chlorophenoxy)benzoic acid” is also used in the formulation of herbicides . Herbicides are a type of pesticide that are used to kill unwanted plants. Similar to pesticides, herbicides can have environmental persistence and bioaccumulation characteristics .
Environmental Impact
The intensive application of pesticides and herbicides, combined with the biodegradation-resistance shown by some of these compounds, often results in environmental accumulation and bioaccumulation . Understanding how these chemicals can negatively affect their surroundings is essential .
Human Toxicity
Pesticides target systems or enzymes in pests which may be the same or similar in other non-target organisms, such as human beings . Exposure to pesticides is constant since these transfer to air, soil, and water .
Research in Pathologies
Research has proposed that compounds similar to “2-Chloro-6-(2-chlorophenoxy)benzoic acid” play a role in pathologies like ischemic stroke and cancer where pH might drop below 6.5 .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as cba (4-chloro-2- [ [2- (2-chlorophenoxy)acetyl]amino]benzoic acid) have been reported to targetTMEM206 , a protein that conducts Cl− ions across plasma and vesicular membranes .
Mode of Action
It is likely that it interacts with its target protein to modulate its function, similar to the way cba inhibits tmem206 .
Biochemical Pathways
Tmem206, a potential target, is involved in the regulation of ion transport across membranes .
Pharmacokinetics
Similar compounds like benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
Similar compounds like cba have been reported to inhibit tmem206 mediated currents .
properties
IUPAC Name |
2-chloro-6-(2-chlorophenoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-8-4-1-2-6-10(8)18-11-7-3-5-9(15)12(11)13(16)17/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNREEXVEZVVFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=CC=C2)Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2-chlorophenoxy)benzoic acid | |
CAS RN |
76093-25-9 | |
Record name | 2-chloro-6-(2-chlorophenoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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